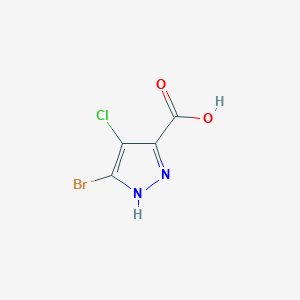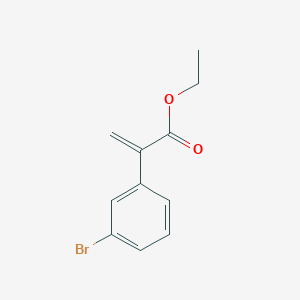![molecular formula C13H14N2O3 B13016100 Benzyl 7-oxo-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B13016100.png)
Benzyl 7-oxo-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 7-oxo-3,6-diazabicyclo[320]heptane-3-carboxylate is a bicyclic compound that features a unique diazabicycloheptane structure
Méthodes De Préparation
The synthesis of Benzyl 7-oxo-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate typically involves cyclization reactions. One common method involves the cyclization of azetidinone isothiocyanate followed by S-alkylation. The intermediate 7-oxo-3-thioxo-1,4-diazabicyclo[3.2.0]heptane-2-carboxylate can be oxidized by benzeneseleninic anhydride to yield the desired compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Analyse Des Réactions Chimiques
Benzyl 7-oxo-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like benzeneseleninic anhydride to form fused β,γ-lactams.
Reduction: Reduction reactions can be performed under specific conditions to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where different substituents are introduced into the molecule.
Common reagents used in these reactions include oxidizing agents like benzeneseleninic anhydride and reducing agents specific to the desired transformation. The major products formed depend on the type of reaction and the conditions employed.
Applications De Recherche Scientifique
Benzyl 7-oxo-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Benzyl 7-oxo-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate involves its interaction with specific molecular targets. The compound’s diazabicycloheptane structure allows it to interact with enzymes and other proteins, potentially inhibiting their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Benzyl 7-oxo-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate can be compared with other similar compounds, such as:
- tert-Butyl 6-Oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate
- Benzhydryl 2-(3-benzyl-7-oxo-4-thia-2,6-diazabicyclo[3.2.0]heptane-3-carboxylate
These compounds share similar bicyclic structures but differ in their substituents and specific functional groups The uniqueness of Benzyl 7-oxo-3,6-diazabicyclo[32
Propriétés
Formule moléculaire |
C13H14N2O3 |
|---|---|
Poids moléculaire |
246.26 g/mol |
Nom IUPAC |
benzyl 7-oxo-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate |
InChI |
InChI=1S/C13H14N2O3/c16-12-10-6-15(7-11(10)14-12)13(17)18-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,14,16) |
Clé InChI |
JSHXMQVAEDTPND-UHFFFAOYSA-N |
SMILES canonique |
C1C2C(CN1C(=O)OCC3=CC=CC=C3)NC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Methyloctahydrocyclopenta[b]pyrrol-5-amine](/img/structure/B13016027.png)
![tert-butyl N-[2-(difluoromethyl)cyclobutyl]carbamate](/img/structure/B13016031.png)

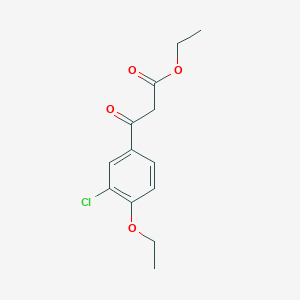
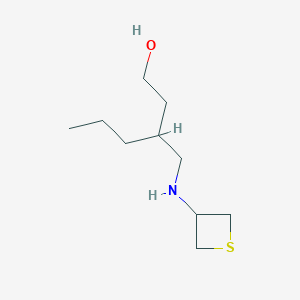
![6-bromo-1,3-dimethyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13016074.png)
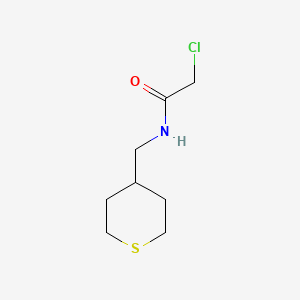

![7,7-Difluorobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13016110.png)
